molecular formula C12H14O5 B3038047 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate CAS No. 71146-13-9

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Cat. No. B3038047
CAS RN: 71146-13-9
M. Wt: 238.24 g/mol
InChI Key: CDAMMXDRXHIAGJ-UHFFFAOYSA-N
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Description

“1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate” is a chemical compound with the formula C13H14O5 . It is also known by other names such as Propanedioic acid, 2-[(4-methoxyphenyl)methylene]-, 1,3-dimethyl ester; Malonic acid, (p-methoxybenzylidene)-, dimethyl ester; and Propanedioic acid, [(4-methoxyphenyl)methylene]-, dimethyl ester .


Molecular Structure Analysis

The molecular structure of “1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate” is complex, with a total of 37 bonds. It includes 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 ester(s) (aliphatic), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

“1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate” has a molecular weight of 250.25, and its exact mass is 250.25. It has a density of 1.187g/cm3, a melting point of 45 °C, a boiling point of 144-145 °C at 0.17 Torr, and a flash point of 145.9ºC. Its refractive index is 1.54 .

Scientific Research Applications

Formation and Acid Treatment Studies

Research by Li, Lundquist, and Stenhagen (1996) examined the formation of diarylpropanones, including compounds structurally related to 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate, upon acid treatment of birch lignin. The study highlights the chemical transformations and products resulting from this treatment, which is significant for understanding lignin chemistry and its applications in material science and biochemistry (Li, Lundquist, & Stenhagen, 1996).

Catalysis and Organic Synthesis

Meskini et al. (2010) described the synthesis of a compound through the condensation of diethyl (4-methoxybenzyl)propanedioate with 3,5-dimethyl-1H-pyrazole. This work contributes to the field of organic synthesis, particularly in creating novel compounds with potential applications in catalysis and pharmaceuticals (Meskini, Daoudi, Daran, Kerbal, & Zouihri, 2010).

Synthons for Chiral Phosphonate Compounds

Weener and colleagues (1998) synthesized cis- and trans-2-(isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane, highlighting its potential as a chiral isocyanomethylphosphonate synthon. These synthons are valuable for the development of chiral compounds, which are crucial in various fields, including pharmaceuticals and asymmetric catalysis (Weener, Versleijen, Meetsma, Hoeve, & Leusen, 1998).

Polymer Chemistry

In the field of polymer chemistry, Sanderson, Roediger, and Summers (1994) explored the synthesis of a difunctional orgaolithium anionic initiator from 2,2-bis[3-(1-propenyl)-4-methoxyphenyl]propane. This study is pivotal for developing new materials and methodologies in polymer synthesis (Sanderson, Roediger, & Summers, 1994).

Lignin Model Compounds and Environmental Biodegradation

Vicuña et al. (1987) investigated the metabolism of lignin model compounds, such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, by Pseudomonas acidovorans. This research is crucial for understanding the biodegradation of lignin, a major component of plant biomass, and its potential applications in environmental science and biotechnology (Vicuña, González, Mozuch, & Kirk, 1987).

Energy Storage Materials

Wilmet et al. (1990) conducted a study on the solid-plastic phase transition in polyols and their mixtures, including 2,2-dimethyl 1,3-propanediol. This research provides insights into materials that can be used for energy storage, which is increasingly vital in the context of renewable energy and sustainability (Wilmet, Ribet, Bernier, Girault, & Elégant, 1990).

Mechanism of Action

The mechanism of action of “1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate” is not specified in the available data. The mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

This compound is classified as a warning under the GHS classification. It causes serious eye irritation (H319). Precautionary statements include P264, P273, P280, P305+P351+P338, P337+P313, P391, and P501 .

properties

IUPAC Name

dimethyl 2-(4-methoxyphenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-9)10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAMMXDRXHIAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-methoxyphenyl)malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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